molecular formula C24H22N4O4 B2800549 N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921776-16-1

N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2800549
CAS RN: 921776-16-1
M. Wt: 430.464
InChI Key: ADUOTDOHSUBHGH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study by Al-Sanea et al. (2020) explored derivatives related to the specified compound for their anticancer properties. By attaching different aryloxy groups to the pyrimidine ring, they synthesized compounds and tested their cytotoxic activity against 60 cancer cell lines. One compound exhibited appreciable growth inhibition in eight cancer cell lines, including HOP-92, NCI-H226, and others, indicating potential for anticancer agent development Al-Sanea, M. M., et al. (2020).

Antitumor Activities

Research by Jing (2011) on compounds with similar structural features revealed selective antitumor activities. The study synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing that these compounds possess certain selective anti-tumor activities, suggesting the potential for developing targeted antitumor therapies Jing, X. (2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-methoxyaniline with ethyl 2-(3-(4-methylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,2-d]pyrimidin-1-yl)acetate, followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "3-methoxyaniline", "ethyl 2-(3-(4-methylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,2-d]pyrimidin-1-yl)acetate" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with ethyl 2-(3-(4-methylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,2-d]pyrimidin-1-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding imine intermediate.", "Step 2: Hydrolysis of the imine intermediate with hydrochloric acid or sulfuric acid to yield the corresponding amine intermediate.", "Step 3: Decarboxylation of the amine intermediate with sodium hydroxide or potassium hydroxide to yield the final product, N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

921776-16-1

Molecular Formula

C24H22N4O4

Molecular Weight

430.464

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22N4O4/c1-16-8-10-17(11-9-16)14-28-23(30)22-20(7-4-12-25-22)27(24(28)31)15-21(29)26-18-5-3-6-19(13-18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29)

InChI Key

ADUOTDOHSUBHGH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC

solubility

not available

Origin of Product

United States

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